(3-Chlorophenyl)methanethiol
Overview
Description
(3-Chlorophenyl)methanethiol is an organic compound with the molecular formula C7H7ClS. It is characterized by a benzene ring substituted with a chlorine atom at the third position and a methanethiol group (-CH2SH) attached to the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Mechanism of Action
Target of Action
It is known that methanethiol, a related compound, interacts with selenium-binding protein 1 (selenbp1) in the body . SELENBP1 is considered a tumor suppressor and is often downregulated in tumor tissues .
Mode of Action
Methanethiol, a similar compound, is rapidly degraded through the methanethiol oxidase (MTO) activity of SELENBP1
Biochemical Pathways
Methanethiol, a related compound, is known to be involved in sulfur metabolism . Methanethiol becomes rapidly degraded through the MTO activity of SELENBP1 . Dysregulation of sulfur metabolism, which may result in elevated levels of volatile sulfur compounds (VSCs) like methanethiol, has been observed in cancer patients .
Result of Action
Methanethiol, a related compound, is known to have an inhibitory effect on methane oxidation and growth of certain methanotrophs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Chlorophenyl)methanethiol. For instance, methanotrophs, which are able to metabolize volatile organic sulfur compounds (VOSCs) like methanethiol, can influence the microbial community structure and function of the ecosystem . In return, the microbial community structure and environmental factors can affect the growth metabolism of methanotrophs .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Chlorophenyl)methanethiol can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzyl chloride with sodium hydrosulfide (NaHS) in the presence of a suitable solvent like ethanol. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or crystallization.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Chlorophenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides (RSSR) or sulfonic acids (RSO3H) using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or alkoxides through nucleophilic aromatic substitution reactions.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Substitution: Amines, alkoxides
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed:
Oxidation: Disulfides (RSSR), sulfonic acids (RSO3H)
Substitution: Substituted benzene derivatives
Reduction: Benzyl alcohol
Scientific Research Applications
(3-Chlorophenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in studies involving thiol-containing enzymes and proteins. It serves as a model compound to understand the behavior of thiol groups in biological systems.
Medicine: Research into potential therapeutic applications of thiol-containing compounds often includes this compound as a reference compound.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
(4-Chlorophenyl)methanethiol: Similar structure but with the chlorine atom at the fourth position.
(2-Chlorophenyl)methanethiol: Chlorine atom at the second position.
Benzyl mercaptan: Lacks the chlorine substituent.
Uniqueness: (3-Chlorophenyl)methanethiol is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
IUPAC Name |
(3-chlorophenyl)methanethiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLSTBYZKATUIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309941 | |
Record name | 3-Chlorobenzenemethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25697-57-8 | |
Record name | 3-Chlorobenzenemethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25697-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorobenzenemethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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